molecular formula C12H12BrNO2 B14764810 6-Bromo-2-(2-methoxyethyl)isoquinolin-1(2H)-one

6-Bromo-2-(2-methoxyethyl)isoquinolin-1(2H)-one

Cat. No.: B14764810
M. Wt: 282.13 g/mol
InChI Key: DKXRQPKMBDOXJW-UHFFFAOYSA-N
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Description

6-Bromo-2-(2-methoxyethyl)isoquinolin-1(2H)-one is a chemical compound belonging to the isoquinolinone family Isoquinolinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(2-methoxyethyl)isoquinolin-1(2H)-one typically involves the reaction of 4-bromo-1,8-naphthalic anhydride with 2-methoxyethylamine. The reaction mixture is protected from light, heated to 85°C, and refluxed for 15 hours . This method ensures the formation of the desired isoquinolinone structure with high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(2-methoxyethyl)isoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted isoquinolinone derivative.

Scientific Research Applications

6-Bromo-2-(2-methoxyethyl)isoquinolin-1(2H)-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of isoquinolinone-based pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(2-methoxyethyl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The bromine atom and methoxyethyl group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-(2-methoxyethyl)isoquinolin-1(2H)-one is unique due to the presence of both a bromine atom and a methoxyethyl group

Properties

Molecular Formula

C12H12BrNO2

Molecular Weight

282.13 g/mol

IUPAC Name

6-bromo-2-(2-methoxyethyl)isoquinolin-1-one

InChI

InChI=1S/C12H12BrNO2/c1-16-7-6-14-5-4-9-8-10(13)2-3-11(9)12(14)15/h2-5,8H,6-7H2,1H3

InChI Key

DKXRQPKMBDOXJW-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C1=O)C=CC(=C2)Br

Origin of Product

United States

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